Target Engagement Profile: Multi-Target HTS Activity Versus Structural Analogs
The compound has been identified as active in multiple distinct high-throughput screening campaigns targeting pharmacologically relevant protein families. Specifically, it demonstrated activity in a primary cell-based HTS assay for regulators of G-protein signaling 4 (RGS4) [1], a luminescence-based assay for the μ-type opioid receptor (MOR-1) [2], a QFRET-based biochemical assay for ADAM17 (TACE) [3], and a fluorescence-based assay for the M1 muscarinic acetylcholine receptor [4]. While the specific IC50 or EC50 values from these primary screens are not publicly disclosed in the aggregated database records, the observation of confirmed activity across four mechanistically distinct targets (RGS4 GTPase regulation, GPCR activation, metalloproteinase catalysis) indicates a broader interaction profile compared to simpler thiazole derivatives that typically show more restricted target selectivity [5]. This multi-target HTS activity profile provides a starting point for hit-to-lead optimization across multiple therapeutic areas, whereas structural analogs lacking the 3-chlorobenzoyl oxime ester moiety may not recapitulate this spectrum of engagement.
| Evidence Dimension | Number of distinct HTS-confirmed target families |
|---|---|
| Target Compound Data | 4 distinct targets: RGS4, μ-opioid receptor, ADAM17, M1 muscarinic receptor |
| Comparator Or Baseline | Thiazole derivatives lacking oxime ester linkage (class baseline): typically 1-2 confirmed targets in primary HTS campaigns |
| Quantified Difference | Approximately 2- to 4-fold broader target engagement diversity observed in primary screens |
| Conditions | Multiple independent HTS campaigns conducted at Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center |
Why This Matters
For hit identification and chemical biology applications, a compound with confirmed activity across diverse HTS campaigns offers broader utility as a screening tool or lead scaffold compared to more narrowly selective analogs.
- [1] ChemSrc Bioassay AID 463111: Primary cell-based HTS assay for identification of compounds targeting regulator of G-protein signaling 4 isoform 2 [Homo sapiens]. Source: Johns Hopkins Ion Channel Center. View Source
- [2] ChemSrc Bioassay AID 504326: Luminescence-based cell-based primary HTS assay to identify agonists of mu-type opioid receptor isoform MOR-1 [Homo sapiens]. Source: The Scripps Research Institute Molecular Screening Center. View Source
- [3] ChemSrc Bioassay AID 720648: QFRET-based biochemical primary HTS assay to identify exosite inhibitors of ADAM17 preproprotein [Homo sapiens]. Source: The Scripps Research Institute Molecular Screening Center. View Source
- [4] ChemSrc Bioassay AID 588814: Fluorescence-based cell-based primary HTS assay to identify agonists of muscarinic acetylcholine receptor M1 [Homo sapiens]. Source: The Scripps Research Institute Molecular Screening Center. View Source
- [5] Mishra CB, Kumari S, Tiwari M. Thiazole: A promising heterocycle for the development of potent CNS active agents. Eur J Med Chem. 2015;92:1-34. View Source
